molecular formula C15H14ClNO2S2 B2811455 (E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034897-02-2

(E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B2811455
CAS No.: 2034897-02-2
M. Wt: 339.85
InChI Key: RCJXFZUCTLYEQC-VQHVLOKHSA-N
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Description

(E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a synthetic organic compound that belongs to the class of thienopyridine derivatives This compound is characterized by the presence of a chloro group, a styrylsulfonyl group, and a tetrahydrothieno[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves a multi-step processThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions, including the use of high-purity reagents and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .

Scientific Research Applications

(E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain kinases, leading to the disruption of mitotic pathways and induction of apoptosis in cancer cells. The compound’s ability to interfere with tubulin polymerization and cell cycle progression is a key aspect of its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyridine derivatives and styrylsulfonyl-containing molecules. Examples include:

Uniqueness

(E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its specific combination of functional groups and core structure. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-chloro-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S2/c16-15-10-13-11-17(8-6-14(13)20-15)21(18,19)9-7-12-4-2-1-3-5-12/h1-5,7,9-10H,6,8,11H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJXFZUCTLYEQC-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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